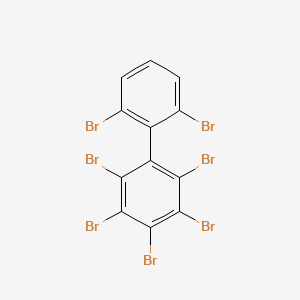
1,1'-Biphenyl, 2,2',3,4,5,6,6'-heptabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals where bromine atoms are substituted onto the biphenyl structure. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Zinc and hydrochloric acid or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Reduction: Formation of biphenyl with fewer bromine atoms or completely debrominated biphenyl.
Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Used as a flame retardant in various materials due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- involves its interaction with biological molecules. The bromine atoms on the biphenyl structure can interact with enzymes and receptors, potentially disrupting normal biological processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- can be compared with other brominated biphenyls such as:
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains fluorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Another chlorinated biphenyl with a different substitution pattern.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated and fluorinated counterparts.
Properties
CAS No. |
119264-57-2 |
|---|---|
Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,6-dibromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H |
InChI Key |
FDSVFTKTWCIQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)
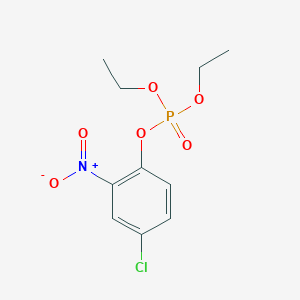
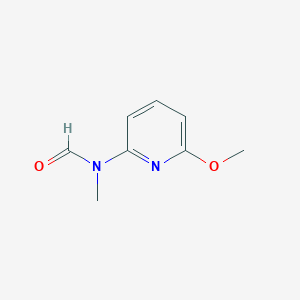
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)



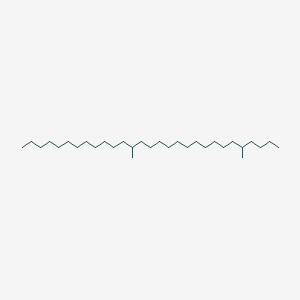
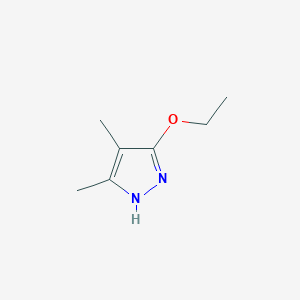
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

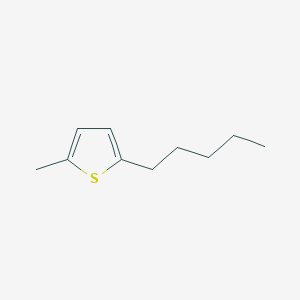
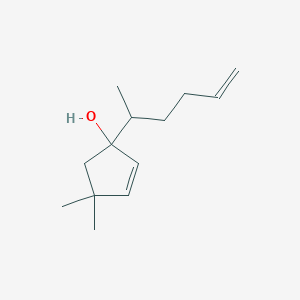
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
